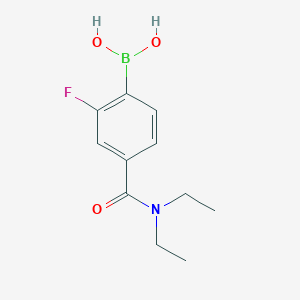
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C11H15BFNO3. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
The synthesis of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction, where the aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: It can be reduced to form the corresponding boronic ester.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol.
Applications De Recherche Scientifique
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Biology: This compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form the desired product .
Comparaison Avec Des Composés Similaires
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives such as:
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-(Diethylcarbamoyl)-5-fluorobenzeneboronic acid: Another similar compound with different positioning of the fluorine and carbamoyl groups, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Activité Biologique
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid, with the CAS number 874289-31-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H16BClF2N2O2
- Molecular Weight : 270.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and modulation of protein interactions. This property is particularly significant in the context of enzyme inhibitors that are relevant for conditions such as diabetes and cancer.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, which are critical targets in diabetes management .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activities
Case Studies
Several case studies have highlighted the biological relevance of boronic acids similar to this compound:
- A study published in Nature evaluated a series of halogenated phenylboronic acids for their antidiabetic and antioxidant activities. The results indicated that compounds with fluorine substitutions exhibited enhanced bioactivity .
- Another investigation focused on the role of boronic acids in modulating protein interactions within cancer cells, showcasing their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the key biological activities of this compound compared to other related compounds:
| Compound Name | Antidiabetic Activity | Antioxidant Activity | Anticancer Potential |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| 3-(Diethylcarbamoyl)-4-fluorophenylboronic acid | Moderate | High | Low |
| 2-Fluorophenylboronic acid | Low | Moderate | Moderate |
Propriétés
Numéro CAS |
874289-31-3 |
|---|---|
Formule moléculaire |
C11H15BFNO3 |
Poids moléculaire |
239.05 g/mol |
Nom IUPAC |
[4-(diethylcarbamoyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-9(12(16)17)10(13)7-8/h5-7,16-17H,3-4H2,1-2H3 |
Clé InChI |
DNLSLUZRDMSBDI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















